molecular formula C12H9NO2S2 B2377276 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile CAS No. 130138-43-1

2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile

Cat. No.: B2377276
CAS No.: 130138-43-1
M. Wt: 263.33
InChI Key: SSODAJBDIKVJRZ-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile is an organic compound that features both a benzenesulfonyl group and a thiophene ring. These functional groups are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile typically involves the reaction of benzenesulfonyl chloride with thiophene-2-carboxaldehyde in the presence of a base, followed by the addition of a cyanide source. The reaction conditions often include:

  • Solvent: Commonly used solvents include dichloromethane or acetonitrile.
  • Base: Bases such as triethylamine or pyridine are often employed.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethanol
  • 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetamide
  • 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetic acid

Comparison

Compared to these similar compounds, 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile is unique due to the presence of the nitrile group, which can impart different reactivity and properties. For example, the nitrile group can participate in a wider range of chemical transformations compared to an alcohol or amide group.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-thiophen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S2/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSODAJBDIKVJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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